6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one is a complex organic compound that features a triazine ring substituted with a 4-methylbenzyl group and a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 4-methylbenzyl and p-tolylamino groups can be achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Lacks the p-tolylamino group, which may result in different chemical and biological properties.
3-(p-tolylamino)-1,2,4-triazin-5(4H)-one:
Uniqueness
6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the 4-methylbenzyl and p-tolylamino groups, which confer distinct chemical and biological properties. This dual substitution pattern may enhance its reactivity and broaden its range of applications compared to similar compounds.
Properties
IUPAC Name |
3-(4-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-3-7-14(8-4-12)11-16-17(23)20-18(22-21-16)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUNEWHZOCQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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